molecular formula C12H20N4O2 B2996417 Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2173998-88-2

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No. B2996417
CAS RN: 2173998-88-2
M. Wt: 252.318
InChI Key: CKRVWYJQJKYDHU-ZJUUUORDSA-N
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Description

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to further elucidate its mechanism of action to better understand its effects. Additionally, future studies could investigate its potential as a therapeutic agent for the treatment of viral infections. Finally, studies could investigate the potential use of Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate in combination with other drugs to enhance its therapeutic effects.
In conclusion, Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-carboxy-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate with ammonia in the presence of a palladium catalyst. The reaction yields Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate as a white solid with a high purity.

Scientific Research Applications

Rel-tert-butyl (Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied as a potential antiviral agent.

properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-pyrazol-1-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-9(13)10(8-15)16-6-4-5-14-16/h4-6,9-10H,7-8,13H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRVWYJQJKYDHU-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

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